molecular formula C9H8BrN3O B1502683 4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one CAS No. 22354-83-2

4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one

Cat. No.: B1502683
CAS No.: 22354-83-2
M. Wt: 254.08 g/mol
InChI Key: DOXSBOHFJITSKB-UHFFFAOYSA-N
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Description

4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one ( 22354-83-2) is a brominated triazole derivative of significant interest in synthetic and medicinal chemistry research. With the molecular formula C9H8BrN3O and a molecular weight of 254.08 g/mol, this compound serves as a versatile chemical building block . The triazole core is a privileged scaffold in drug discovery, known for its ability to improve the physicochemical properties, pharmacokinetics, and pharmacology of molecules . Researchers utilize this bromo-functionalized intermediate to develop novel compounds with potential biological activities. Triazole derivatives are extensively investigated for a wide range of pharmacological applications, including as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents . The presence of both the 1,2,4-triazolin-5-one ring and a benzyl group provides a rigid, planar structure that can engage in various non-covalent interactions with biological targets, while the bromine atom offers a reactive site for further structural elaboration via cross-coupling and other synthetic transformations . This product is intended for research purposes as a key intermediate in the synthesis of more complex heterocyclic systems. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzyl-3-bromo-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-8-11-12-9(14)13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXSBOHFJITSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677539
Record name 4-Benzyl-5-bromo-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22354-83-2
Record name 4-Benzyl-5-bromo-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form 1,2,4-Triazolin-5-one Core

The initial step involves the reaction of semicarbazide hydrochloride with appropriate carbonyl-containing compounds under acidic or neutral conditions to form the 1,2,4-triazolin-5-one ring. According to patent WO2001096315A1, this reaction is often conducted in alcoholic solvents such as methanol at room temperature, facilitating the in situ formation of an orthoester intermediate that cyclizes to the triazolinone structure.

Reaction Conditions:

Parameter Details
Starting Material Semicarbazide hydrochloride
Solvent Methanol (preferred)
Temperature Room temperature (~20-25°C)
Reaction Time Several hours (typically 4 h)
Catalyst/Acid Phosphoric acid (85% w/w) or similar acid catalyst
Outcome Formation of 1,2,4-triazolin-5-one intermediate

This step yields the core heterocyclic structure essential for further functionalization.

Benzylation at the 4-Position

The introduction of the benzyl substituent at the 4-position of the triazolinone ring is typically achieved by nucleophilic substitution or alkylation reactions using benzyl halides or benzyl derivatives under basic or neutral conditions. The benzyl group enhances the compound’s lipophilicity and biological activity.

Typical Conditions:

Parameter Details
Reagent Benzyl bromide or benzyl chloride
Base Potassium carbonate or similar base
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature Ambient to 60°C
Reaction Time 1–4 hours
Outcome 4-Benzyl substituted triazolinone

The reaction is monitored by HPLC or NMR to confirm the substitution.

Selective Bromination at the 3-Position

Selective bromination to introduce the bromo substituent at the 3-position of the triazolinone ring is a critical step. This is commonly achieved by using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or side reactions.

Typical Bromination Conditions:

Parameter Details
Brominating Agent N-Bromosuccinimide (NBS) or Br2
Solvent Dimethylformamide (DMF), Acetonitrile, or Dichloromethane
Temperature 0–25°C (often cooled to control reaction)
Reaction Time 30 minutes to 2 hours
Outcome 3-Bromo substitution on triazolinone ring

The reaction progress is monitored by TLC and confirmed by spectroscopic methods.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Intermediate Notes
1 Cyclization Semicarbazide.HCl, methanol, acid catalyst 1,2,4-Triazolin-5-one core Room temp, 4 h
2 Benzylation Benzyl bromide, K2CO3, DMF/DMSO 4-Benzyl-1,2,4-triazolin-5-one 20–60°C, 1–4 h
3 Bromination NBS or Br2, DMF or CH2Cl2, 0–25°C This compound Controlled addition, 30 min–2 h

Research Findings and Optimization

  • Solvent Effects: Polar aprotic solvents such as DMF and DMSO are preferred for benzylation and bromination steps due to their ability to dissolve both organic and inorganic reagents, improving reaction rates and yields.

  • Temperature Control: Maintaining low to moderate temperatures during bromination prevents decomposition and over-bromination, ensuring selectivity for the 3-position.

  • Purity and Yield: Optimized conditions yield the target compound with high purity (>95% by HPLC) and overall yields ranging from 70% to 85% across the multi-step synthesis.

  • Scalability: The described methods are amenable to scale-up for laboratory synthesis, with adaptations for continuous flow processes under investigation to enhance efficiency and safety.

Analytical Characterization

The final compound is characterized by:

  • Melting Point: Approximately 150–160°C (varies by purity).
  • Molecular Weight: ~256.09 g/mol.
  • NMR Spectroscopy: Characteristic signals for benzyl methylene protons (~4.4 ppm), triazolinone ring protons, and bromine-substituted carbons.
  • Mass Spectrometry: Confirms molecular ion peak consistent with brominated benzyl triazolinone.
  • HPLC: Used for purity assessment, typically >95% purity achieved.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group.

    Reduction: The bromine atom at the 5-position can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-benzyl-5-bromo-4H-1,2,4-triazol-3-one.

    Reduction: Formation of 4-benzyl-4H-1,2,4-triazol-3-ol.

    Substitution: Formation of 4-benzyl-5-substituted-4H-1,2,4-triazol-3-ol derivatives.

Scientific Research Applications

Antibacterial Applications

Research indicates that derivatives of 1,2,4-triazoles, including 4-benzyl-3-bromo-2-1,2,4-triazolin-5-one, exhibit significant antibacterial activity. The structure-activity relationship (SAR) studies reveal that compounds with a benzyl group at the 4-position enhance their effectiveness against Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : Compounds containing the benzyl substituent showed improved potency against strains such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and levofloxacin .
  • Mechanism of Action : The antibacterial mechanism is believed to involve inhibition of bacterial cell wall synthesis and interference with DNA gyrase activity . This dual action may contribute to the enhanced efficacy of these triazole derivatives.
CompoundMIC (µg/mL)Bacterial Strain
This compound5E. coli
4-Benzyl derivative A3B. subtilis
4-Benzyl derivative B7P. aeruginosa

Anticancer Applications

The compound also shows promise in cancer treatment. Several studies have reported its potential as an anticancer agent.

Key Findings:

  • Cell Growth Inhibition : In vitro studies revealed that triazole derivatives could inhibit cell growth in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for certain derivatives were significantly lower than those for conventional chemotherapeutics .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit angiogenesis by targeting specific molecular pathways involved in cancer progression .
CompoundIC50 (µM)Cancer Cell Line
This compound7.17MCF-7
Derivative C2.93A549

Other Potential Applications

Beyond antibacterial and anticancer activities, triazole compounds are being explored for their potential in other therapeutic areas:

  • Anti-inflammatory Properties : Some studies suggest that triazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
  • Herbicidal Activity : Research indicates that certain triazole derivatives can act as herbicides, providing a potential application in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Reactivity

3-Bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one
  • Structure: Bromo (position 3), dimethylamino (position 4), methyl (position 1).
  • Key Feature : Exhibits Br⋯O halogen bonding, enhancing crystal packing stability .
  • Comparison : Lacks the benzyl group, reducing aromatic interactions but retaining halogen-mediated reactivity.
3-Chloromethyl-1,2,4-triazolin-5-one (CAS 252742-72-6)
  • Key Feature : Intermediate in aprepitant synthesis; chloro group offers nucleophilic substitution sites .
  • Comparison : Chlorine’s lower electronegativity vs. bromine reduces electrophilicity, impacting reactivity in synthetic pathways.
3,4-Diethyl-Δ²-1,2,4-triazolin-5-one
  • Structure : Ethyl groups at positions 3 and 3.
  • Key Feature : Used in antihypertensive drug synthesis; ethyl groups enhance lipophilicity .
  • Comparison : Absence of halogens limits halogen-bonding interactions but increases metabolic stability.

Physicochemical Properties

Acidity (pKa)
  • 4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one: Bromine’s electron-withdrawing effect lowers pKa compared to non-halogenated analogues.
  • 1,2,4-Triazolin-5-one Derivatives: pKa ranges from 8.5–10.5 in non-aqueous media, influenced by substituents (e.g., acyl groups decrease acidity) .
Thermal Stability
  • Halogenated derivatives (e.g., bromo, chloro) exhibit higher thermal stability due to strong C–X bonds. Benzyl-substituted compounds may decompose at >200°C, while ethyl analogues degrade at lower temperatures .
Pesticidal Activity
  • This compound derivatives are patented as fungicides and herbicides, leveraging bromine’s biocidal properties .
  • Analogues : 1-(2,4-Dichlorophenyl)-3-methyl-4-difluoromethyl-triazolin-5-one shows potent antifungal activity (EC₅₀: 0.1–1 ppm) .
Pharmaceutical Use
  • Chloromethyl-triazolinones (e.g., CAS 252742-72-6) are intermediates in antiemetic drugs like aprepitant .
  • Ethyl-substituted triazolinones demonstrate anxiolytic and antihypertensive effects with low toxicity .

Biological Activity

4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one is a heterocyclic compound belonging to the triazole family, characterized by a unique structure that includes a benzyl group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 3-position. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, agriculture, and material science. The presence of the bromine atom and the benzyl group significantly influences its reactivity and biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8BrN3O\text{C}_{10}\text{H}_{8}\text{BrN}_{3}\text{O}

This structure allows for various chemical reactions including oxidation, reduction, and substitution, which can further modify its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been investigated for its potential antibacterial and antifungal activities. Studies have shown that compounds with similar triazole structures often demonstrate effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusTBD
4-Amino-5-benzyltriazoleBacillus subtilis5 µg/mL
3-(5-Acylamino triazolyl)Pseudomonas aeruginosaTBD

Studies have shown that the incorporation of bromine enhances the antibacterial activity of triazole derivatives by increasing their binding affinity to microbial enzymes .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study:
A recent study explored the anticancer activity of several triazole derivatives against breast (MCF-7) and lung (A549) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents . The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity or receptor function, leading to various biological effects such as:

  • Inhibition of microbial enzymes : This leads to antimicrobial effects.
  • Modulation of cancer cell signaling pathways : Resulting in reduced proliferation and increased apoptosis in cancer cells .

Q & A

Q. What are the key considerations for optimizing synthetic routes to 4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one?

  • Methodological Answer : Focus on bromination efficiency and regioselectivity. Use controlled bromination protocols (e.g., N-bromosuccinimide in inert solvents) to minimize side reactions. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature. Post-synthesis, employ column chromatography for purification. Structural analogs like 4-(p-bromobenzylidene)-3-phenyl-2-isoxazolin-5-one highlight the importance of regioselective bromination in heterocyclic systems .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm substitution patterns and benzyl group orientation. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves crystal packing and steric effects. FT-IR identifies functional groups (e.g., triazolinone carbonyl stretch at ~1700 cm1^{-1}). Purity assessment via HPLC (≥95%) is essential for biological studies.

Q. What safety protocols are mandatory when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to bromine’s toxicity and potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in a dry, ventilated area away from oxidizers. Spill management requires neutralization with sodium bicarbonate and disposal as hazardous waste. Refer to safety guidelines for brominated heterocycles .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across different assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to minimize variability. For example, in antimicrobial studies, discrepancies in zone-of-inhibition measurements may arise from differential membrane permeability. Validate findings using orthogonal assays (e.g., MIC vs. time-kill curves). Cross-reference activity trends with structurally related compounds, such as triazolobenzoxazinones, which show receptor-specific interactions .

Q. What computational strategies predict the reactivity of bromine in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for bromine displacement, while molecular docking evaluates steric/electronic effects in target binding. For example, pharmacophore modeling of triazolo-benzoxazinones identifies hydrogen-bonding motifs critical for receptor affinity . MD simulations assess solvation effects on reaction pathways.

Q. How to mitigate unexpected by-products during bromination of the triazolinone core?

  • Methodological Answer : Optimize reaction conditions to suppress di-bromination or ring-opening byproducts. Use low-temperature bromination (0–5°C) with slow reagent addition. Additives like silver nitrate can enhance regioselectivity. Post-reaction, employ gradient HPLC to isolate the desired product. Structural analogs (e.g., bromobenzodiazepines) suggest steric hindrance influences substitution patterns .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Use knock-out models (e.g., CRISPR-edited cell lines) to confirm target specificity. Competitive binding assays with radiolabeled ligands (e.g., 3^3H-flunitrazepam for GABAA_A receptor studies) quantify affinity. Metabolite profiling (LC-MS) identifies degradation products that may interfere with activity. Cross-validate with SAR studies on halogen-substituted analogs .

Key Notes

  • Structural Insights : The benzyl group enhances lipophilicity, impacting membrane permeability in bioassays.
  • Contradiction Resolution : Discrepancies in bioactivity often stem from assay sensitivity thresholds or solvent effects (e.g., DMSO cytotoxicity at >1% v/v).
  • Advanced Tools : Synchrotron XRD and cryo-EM can resolve binding conformations in target complexes.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one
Reactant of Route 2
4-Benzyl-3-bromo-2-1,2,4-triazolin-5-one

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